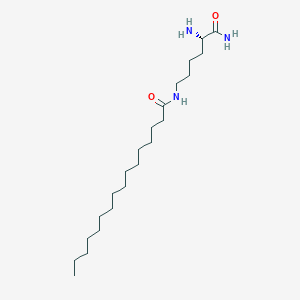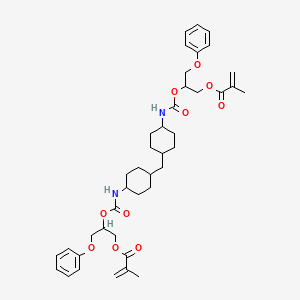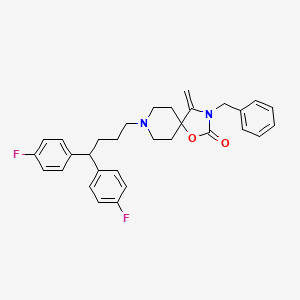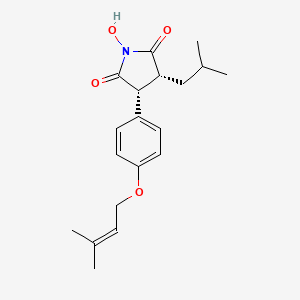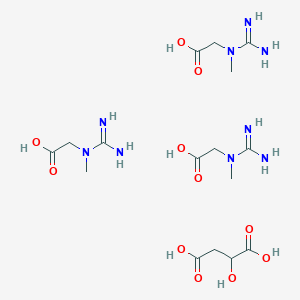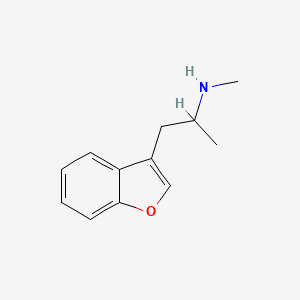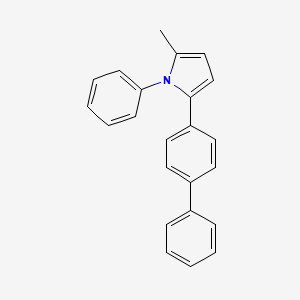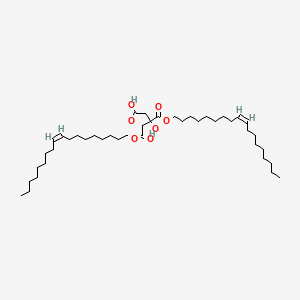
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxido, amino, pyridinyl, hydrazono, and sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a naphthalene derivative, followed by reduction to introduce amino groups.
Hydrazone Formation: The amino groups are then reacted with hydrazine derivatives to form hydrazones.
Pyridine Ring Introduction: The pyridine rings are introduced through condensation reactions with pyridine derivatives.
Sulfonation: Finally, sulfonic acid groups are introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxidation products.
Reduction: Reduction reactions can convert the oxido and nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Wissenschaftliche Forschungsanwendungen
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthalenesulfonic acid derivatives. Examples include:
3,4-Dihydro-1-naphthalenesulfonic acid: A simpler derivative with fewer functional groups.
5-(Hydroxy(oxido)amino)-2-pyridinyl derivatives: Compounds with similar pyridine and oxido functional groups.
Hydrazono derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
The uniqueness of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6311-05-3 |
|---|---|
Molekularformel |
C20H14N8O7S |
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
4-[(5-nitropyridin-2-yl)diazenyl]-3-[2-(5-nitropyridin-2-yl)hydrazinyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N8O7S/c29-27(30)12-5-7-18(21-10-12)24-23-16-9-17(36(33,34)35)14-3-1-2-4-15(14)20(16)26-25-19-8-6-13(11-22-19)28(31)32/h1-11,23H,(H,21,24)(H,33,34,35) |
InChI-Schlüssel |
VDDZOCGAUJFXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=NC=C(C=C3)[N+](=O)[O-])NNC4=NC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)


